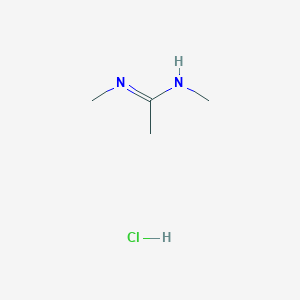

N,N'-dimethylethanimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N’-dimethylethanimidamide hydrochloride” is a chemical compound that can be purchased from various suppliers . It is used in various scientific research domains, including organic synthesis, drug development, and catalysis.

Molecular Structure Analysis

The molecular structure of “N,N’-dimethylethanimidamide hydrochloride” is represented by the InChI code1S/C4H10N2.ClH/c1-4(5-2)6-3;/h5-6H,1H2,2-3H3;1H . The molecular weight of this compound is 122.6 . Physical And Chemical Properties Analysis

“N,N’-dimethylethanimidamide hydrochloride” is a powder at room temperature . It has a melting point of 217-218 degrees Celsius .Aplicaciones Científicas De Investigación

Water Treatment and Environmental Science

Nitrosamines, such as N-nitrosodimethylamine (NDMA), have been identified as disinfection by-products (DBPs) in chloraminated waters, posing significant health risks. Research by Nawrocki and Andrzejewski (2011) delves into the mechanisms of nitrosamine formation in water technology, highlighting the role of dimethylamine (DMA) derivatives in the formation of NDMA during water treatment processes. The study emphasizes the need for advanced methods to mitigate nitrosamine formation, thereby improving water quality and consumer safety Nawrocki & Andrzejewski, 2011.

Medical and Biological Research

N,N-Dimethyltryptamine (DMT), a compound structurally similar to N,N'-dimethylethanimidamide, has been studied for its potential role in tissue protection, regeneration, and immunity. Frecska et al. (2013) review the sigma-1 receptor-mediated effects of DMT, suggesting its involvement in cellular protective mechanisms. This research indicates a broader physiological significance, potentially offering new directions for medical therapies Frecska et al., 2013.

Industrial and Chemical Engineering

The use of organic solvents in industrial applications has raised concerns regarding occupational exposure and environmental impact. Research on solvents such as N,N-Dimethylformamide (DMF) provides insight into the hazardous effects of such chemicals on worker health, particularly liver toxicity. A review by Kim and Kim (2011) consolidates findings from epidemiologic surveys and experimental models, aiming to enhance understanding of DMF-induced liver toxicity and inform safer industrial practices Kim & Kim, 2011.

Alternative Energy Sources

The exploration of dimethyl ether (DME) as an alternative fuel exemplifies the potential of dimethyl compounds in addressing energy security and environmental concerns. Park and Lee (2014) review the application characteristics of DME in compression ignition engines, highlighting its advantages such as lower emissions and efficient combustion. This research underscores the importance of developing clean and sustainable energy technologies Park & Lee, 2014.

Safety And Hazards

The safety information for “N,N’-dimethylethanimidamide hydrochloride” indicates that it is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Propiedades

IUPAC Name |

N,N'-dimethylethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-4(5-2)6-3;/h1-3H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFPHXUMMRULDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-dimethylethanimidamide hydrochloride | |

CAS RN |

5504-12-1 |

Source

|

| Record name | N,N'-dimethylethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)

![1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2664865.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide](/img/structure/B2664869.png)

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine](/img/structure/B2664871.png)

![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)